molecular formula C22H20N2O4S B2632420 (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-5-phenylthiophene-3-carboxamide CAS No. 1286744-39-5

(E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-5-phenylthiophene-3-carboxamide

Cat. No. B2632420
CAS RN: 1286744-39-5
M. Wt: 408.47
InChI Key: SDTSBNLWJQOYFH-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-5-phenylthiophene-3-carboxamide, also known as DAPTA, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. DAPTA is a synthetic peptide that belongs to the class of compounds known as CCR5 antagonists, which are agents that inhibit the function of the CCR5 receptor. The CCR5 receptor is a protein that is involved in the immune response, and its inhibition has been shown to have therapeutic benefits in various diseases.

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • The compound and its derivatives have been synthesized and structurally analyzed using methods like single crystal X-ray diffraction and spectroscopic techniques. These studies provide insights into the molecular and crystal structure of the compound, contributing to the understanding of its chemical properties (Prabhuswamy et al., 2016).
  • Biological Evaluation and Docking Studies :

    • Various derivatives of the compound have been synthesized and subjected to biological evaluation and molecular docking studies. These investigations aim to understand the interaction of these compounds with biological targets and their potential therapeutic applications (Talupur et al., 2021).
  • Antitumor Activity and Molecular Docking :

    • Some derivatives of the compound have demonstrated significant in vitro antitumor activity against specific cell lines. Molecular docking studies provide insights into how these compounds might interact with molecular targets in cancer cells (Fahim et al., 2019).
  • Investigation of Electronic and Photophysical Properties :

    • Research has been conducted on the electrochemical properties of similar compounds. Such studies are crucial for understanding the electronic and photophysical properties of these compounds, which may have implications for materials science and nanotechnology (Ekinci et al., 2000).
  • Exploration in Polymer Science :

    • The compound's derivatives have been investigated for their potential use in polymer science, particularly in the synthesis and characterization of polymers with specific properties like metal ion retention capabilities (Rivas & Maureira, 2008).
  • Synthesis and Study of Isomers :

    • There has been research into the synthesis and structural characterization of isomers of related compounds. This research contributes to a deeper understanding of stereochemistry and its impact on the compound's properties (Chenna et al., 2008).

properties

IUPAC Name

2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-5-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c1-27-17-10-8-14(12-18(17)28-2)9-11-20(25)24-22-16(21(23)26)13-19(29-22)15-6-4-3-5-7-15/h3-13H,1-2H3,(H2,23,26)(H,24,25)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTSBNLWJQOYFH-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-5-phenylthiophene-3-carboxamide

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